Tert-butyl 4-amino-2-fluorobut-2-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (Z)-4-amino-2-fluorobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)6(9)4-5-10/h4H,5,10H2,1-3H3/b6-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDNQEKPGZJMJL-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=CCN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C(=C/CN)/F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of Tert Butyl 4 Amino 2 Fluorobut 2 Enoate
Reactivity of the Carbon-Carbon Double Bond in Conjugated Systems
The conjugated system, composed of the C=C double bond and the adjacent carbonyl group, is the primary site for addition reactions. The presence of the α-fluorine atom significantly influences the bond's electronic properties and steric environment, affecting its reactivity profile compared to non-fluorinated analogues.
The carbon-carbon double bond in tert-butyl 4-amino-2-fluorobut-2-enoate is electron-deficient due to the conjugation with the ester group and the inductive effect of the fluorine atom. This makes the β-carbon electrophilic and susceptible to attack by nucleophiles in a reaction known as a Michael or conjugate addition. masterorganicchemistry.comlibretexts.org A wide range of nucleophiles, including enolates, amines, and thiolates, can participate in this type of 1,4-addition. masterorganicchemistry.com
The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate at the α-carbon yields the final saturated product. masterorganicchemistry.comlibretexts.org While α,β-unsaturated amides and esters are generally less reactive as Michael acceptors compared to their ketone or aldehyde counterparts, the reaction can still proceed effectively. beilstein-journals.org The presence of the α-fluoro substituent can further modulate this reactivity. While α-fluorinated carbanions are generally less nucleophilic, the electrophilicity of the β-carbon in α-fluoro unsaturated systems is enhanced, promoting conjugate additions. acs.org
Table 1: Examples of Nucleophiles in Conjugate Addition Reactions
| Nucleophile Class | Specific Example | Expected Product Type |
|---|---|---|
| Organocopper Reagents | Lithium diorganocopper (R₂CuLi) | β-alkylated saturated ester |
| Amines | Primary or Secondary Amines | β-amino saturated ester |
| Thiolates | Sodium thiophenoxide (NaSPh) | β-thioether saturated ester |
This table illustrates potential conjugate addition reactions based on established reactivity patterns of α,β-unsaturated systems.
The carbon-carbon double bond of this compound can participate in cycloaddition reactions. Among the most significant are photochemical [2+2] cycloadditions, which are powerful methods for constructing four-membered rings. researchgate.netlibretexts.org These reactions typically involve the photoexcitation of one reaction partner (the enone or unsaturated ester) to an excited state, which then reacts with a ground-state alkene in a stepwise fashion through a diradical intermediate to form a cyclobutane (B1203170) ring. wikipedia.org
The first photochemical [2+2] cycloaddition was reported in 1908. researchgate.netwikipedia.org Since then, the reaction has become a valuable tool in organic synthesis for creating complex molecular architectures with up to four new stereocenters. researchgate.net The reaction can be performed both inter- and intramolecularly. libretexts.org For α,β-unsaturated esters like this compound, the reaction would involve irradiation in the presence of another olefin. The regiochemistry of the cycloaddition, leading to "head-to-head" or "head-to-tail" isomers, is influenced by both steric and electronic factors of the reacting partners. wikipedia.org The presence of fluorine atoms can influence the reaction's efficiency and stereochemical outcome.
The carbon-carbon double bond of α,β-unsaturated esters is readily reduced to a single bond through catalytic hydrogenation. This process typically involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is generally highly efficient and results in the corresponding saturated ester.
For compounds like this compound, this reduction would yield tert-butyl 4-amino-2-fluorobutanoate. A key challenge and area of research in this field is achieving stereoselectivity. The reduction of the double bond can create a new stereocenter at the β-carbon, and if the α-carbon were also chiral, diastereomers could be formed. The development of chiral catalysts allows for enantioselective or diastereoselective hydrogenations.
Alternatively, selective 1,4-reductions (conjugate reductions) can be achieved using specific reagents that preferentially attack the C=C double bond while leaving the carbonyl group intact. mdpi.com For instance, iridium-based catalysts with formic acid as a hydride source have been shown to be highly effective for the 1,4-reduction of α,β-unsaturated esters, amides, and acids. mdpi.com Furthermore, enzymatic reductions using ketoreductases have been employed for the stereoselective synthesis of α-fluoro-β-hydroxy esters from α-fluoro-β-keto esters, highlighting the potential for biocatalytic approaches to achieve high levels of stereocontrol in related fluorinated systems. alaska.edu
Transformations Involving the 4-Amino Functional Group
The primary amine at the C-4 position is a versatile functional handle, allowing for a wide array of chemical transformations. These include protection/deprotection sequences essential for multi-step syntheses and derivatization to form various nitrogen-containing functional groups.
In complex syntheses, it is often necessary to temporarily "protect" the primary amino group to prevent it from reacting under conditions intended to modify other parts of the molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under many reaction conditions (e.g., basic, nucleophilic, and catalytic hydrogenation conditions) and its ease of removal under acidic conditions. researchgate.net
Protection: The 4-amino group of the parent compound (assuming it is unprotected) can be readily converted to a tert-butyl carbamate (B1207046) (Boc-protected amine). The most common method involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org
Deprotection: Cleavage of the Boc group is typically achieved under anhydrous acidic conditions. organic-chemistry.org A common method is treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk More recently, neutral deprotection methods have been developed using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as solvents, often accelerated by microwave irradiation. tandfonline.comresearchgate.netgoogleapis.com These methods are advantageous as they often require only solvent evaporation for product isolation. tandfonline.comgoogleapis.com
Table 2: Common Reagents for Boc Protection and Deprotection
| Transformation | Reagent(s) | Typical Conditions |
|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N, DMAP) | Water, THF, or ACN; Room temperature |
| Deprotection (Acidic) | Trifluoroacetic acid (TFA) in DCM | Room temperature, 2-12 hours |
| Deprotection (Acidic) | 4M HCl in Dioxane or Water | Room temperature, ~2 hours |
| Deprotection (Neutral) | Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) | Elevated temperature or microwave irradiation |
This table summarizes common laboratory methods for the protection and deprotection of amines using the Boc group. fishersci.co.ukorganic-chemistry.orgtandfonline.comresearchgate.net
The primary amino group is nucleophilic and can react with a variety of electrophiles to form a diverse range of nitrogen-containing derivatives.
Amide Formation: Amides can be synthesized by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. Standard peptide coupling reagents (e.g., DCC, EDC, HATU) can also be used to form an amide bond with a carboxylic acid.
Urea Formation: Ureas are readily formed by the reaction of the primary amine with an isocyanate. commonorganicchemistry.comwikipedia.org This reaction is generally rapid and proceeds without the need for a base or catalyst. commonorganicchemistry.com Alternatively, ureas can be generated from amines using reagents like phosgene (B1210022) or its safer solid equivalent, triphosgene. commonorganicchemistry.comwikipedia.org Another route involves the reaction of the amine with a carbamate. commonorganicchemistry.com One-pot methods have also been developed where an isocyanate is generated in situ from a Boc-protected amine, which then reacts with another amine to form the urea. organic-chemistry.org
Table 3: Synthesis of Nitrogen-Containing Derivatives
| Derivative | Reagent | General Reaction |
|---|---|---|
| Amide | Acyl Chloride (R-COCl) | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl |
| Urea | Isocyanate (R-NCO) | R'-NH₂ + R-NCO → R'-NH-CO-NH-R |
| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | R'-NH₂ + R-SO₂Cl → R'-NH-SO₂-R + HCl |
| Carbamate | Chloroformate (R-OCOCl) | R'-NH₂ + R-OCOCl → R'-NH-CO-OR + HCl |
This table outlines general synthetic pathways from a primary amine (R'-NH₂) to common nitrogen-containing derivatives.
Modifications of the Tert-butyl Ester Moiety
The tert-butyl ester group is a common protecting group for carboxylic acids, known for its stability under various conditions but susceptibility to cleavage under specific acidic environments. This characteristic allows for its selective removal or transformation in the presence of other sensitive functional groups.
Hydrolysis to Carboxylic Acids
The hydrolysis of the tert-butyl ester in this compound to its corresponding carboxylic acid, 4-amino-2-fluorobut-2-enoic acid, is a fundamental transformation. This reaction is typically carried out under acidic conditions. The mechanism involves protonation of either the carbonyl oxygen or the ester oxygen, followed by the departure of the stable tert-butyl cation. This cation is then typically scavenged by a nucleophile or eliminates a proton to form isobutylene.
Common acidic reagents for this deprotection include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or aqueous solutions of strong inorganic acids such as hydrochloric acid or sulfuric acid. The choice of acid and reaction conditions can be tailored to the sensitivity of the rest of the molecule.
Table 1: General Conditions for Tert-butyl Ester Hydrolysis
| Reagent(s) | Solvent(s) | Typical Temperature (°C) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - 25 | Common for peptide synthesis; volatile byproducts. |
| Hydrochloric Acid (HCl) | Water, Dioxane | 25 - 100 | Aqueous conditions may affect other functional groups. |
| Sulfuric Acid (H₂SO₄) | Water, Dioxane | 25 - 100 | Stronger acid, may cause side reactions. |
| Formic Acid | - | 25 - 50 | Milder alternative to TFA. |
Due to the presence of the amino group, which will be protonated under acidic conditions, careful pH control during workup is necessary to isolate the resulting amino acid.
Transesterification Reactions
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this would involve reacting it with an alcohol in the presence of a catalyst to form a new ester and tert-butanol. This reaction can be catalyzed by acids, bases, or enzymes.
Acid-Catalyzed Transesterification: Lewis acids such as zinc chloride (ZnCl₂) or Brønsted acids can be employed. The mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water.
Enzyme-Catalyzed Transesterification: Lipases are commonly used enzymes for transesterification under mild conditions. This method offers high selectivity and is often performed in organic solvents to minimize competing hydrolysis. The choice of lipase (B570770) and reaction conditions (e.g., temperature, solvent, water content) is crucial for optimal conversion.
Table 2: Catalysts for Transesterification of Tert-butyl Esters
| Catalyst Type | Example Catalyst(s) | Key Features |
| Lewis Acid | Tris(pentafluorophenyl)borane (B(C₆F₅)₃), ZnCl₂ | Can be highly effective under anhydrous conditions. |
| Brønsted Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Requires careful control to avoid hydrolysis. |
| Enzyme | Lipase (e.g., Novozym 435) | Mild reaction conditions, high selectivity, environmentally friendly. |
Influence of the Alpha-Fluorine Atom on Reactivity and Selectivity
The presence of a fluorine atom at the alpha-position to the ester carbonyl group has significant stereoelectronic consequences that modulate the reactivity and selectivity of the entire molecule.
Stereoelectronic Effects Imparted by the C-F Bond
The carbon-fluorine bond is highly polarized due to fluorine's high electronegativity. This polarization, along with the small size of the fluorine atom, leads to several important stereoelectronic effects:
Inductive Effect: The strong electron-withdrawing nature of fluorine through the sigma bond (negative inductive effect, -I) decreases the electron density at the alpha-carbon. This, in turn, influences the electron density of the adjacent carbonyl group and the carbon-carbon double bond.
Hyperconjugation: The C-F bond can act as a poor donor but a good acceptor for hyperconjugative interactions. For instance, interaction between the π-system of the double bond and the σ* orbital of the C-F bond can influence the conformation and reactivity of the molecule. This can lead to a preference for specific conformations, such as a gauche arrangement between the fluorine and an adjacent electron-withdrawing group. nih.gov
Dipole-Dipole Interactions: The significant dipole moment of the C-F bond can lead to intramolecular dipole-dipole interactions with other polar bonds in the molecule, such as the C=O bond of the ester. These interactions can influence the rotational barriers and the preferred conformations of the molecule.
These effects collectively contribute to the unique chemical behavior of alpha-fluoro-alpha,beta-unsaturated esters.
Impact on Acidity, Basicity, and Nucleophilicity of Adjacent Centers
The stereoelectronic effects of the alpha-fluorine atom directly impact the properties of the neighboring functional groups:
Acidity of the Corresponding Carboxylic Acid: The strong electron-withdrawing inductive effect of the alpha-fluorine atom stabilizes the carboxylate anion formed upon deprotonation of the corresponding carboxylic acid (4-amino-2-fluorobut-2-enoic acid). This stabilization increases the acidity of the carboxylic acid, resulting in a lower pKa value compared to its non-fluorinated analog. fu-berlin.de While a specific pKa for 4-amino-2-fluorobut-2-enoic acid is not readily available, the trend for alpha-fluoro carboxylic acids is a significant increase in acidity. nih.gov
Basicity of the Amino Group: The electron-withdrawing effect of the fluorine atom is transmitted through the carbon framework. This reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity. Consequently, the pKa of the protonated amino group in this compound is expected to be lower than that of its non-fluorinated counterpart. This reduced basicity can be advantageous in certain biological applications, as it can affect the protonation state of the molecule at physiological pH. fu-berlin.de
Nucleophilicity: The nucleophilicity of the amino group is also diminished due to the electron-withdrawing nature of the alpha-fluoro-enoate system. Regarding the carbon-carbon double bond, the molecule can be considered an enamine derivative. Enamines are typically nucleophilic at the beta-carbon. However, the presence of the electron-withdrawing alpha-fluorine atom and the ester group reduces the electron-donating ability of the nitrogen's lone pair into the double bond. This modulation of electron density affects the susceptibility of the molecule to electrophilic attack and its reactivity in reactions such as Michael additions. masterorganicchemistry.com
Table 3: Predicted Influence of the Alpha-Fluorine Atom
| Property | Effect of Alpha-Fluorine | Rationale |
| Acidity of Carboxylic Acid | Increased (Lower pKa) | Inductive electron withdrawal stabilizes the carboxylate anion. |
| Basicity of Amino Group | Decreased (Lower pKa of conjugate acid) | Electron-withdrawing effect reduces electron density on the nitrogen atom. |
| Nucleophilicity of Amino Group | Decreased | Reduced electron density on the nitrogen atom. |
| Nucleophilicity of β-Carbon | Decreased | Reduced electron donation from the amino group due to the electron-withdrawing fluorine and ester groups. |
Role of Tert Butyl 4 Amino 2 Fluorobut 2 Enoate As a Versatile Synthetic Building Block
Precursor for Advanced Alpha-Fluorinated Beta-Amino Acids and Derivatives
One of the most significant applications of tert-butyl 4-amino-2-fluorobut-2-enoate is its role as a precursor for the synthesis of α-fluoro-β-amino acids. The introduction of a fluorine atom into amino acids can dramatically alter their physicochemical properties, such as acidity and conformational preferences, and enhance their metabolic stability. nih.gov This makes fluorinated amino acids highly sought-after components in the design of novel therapeutic agents and biological probes. nih.gov
The enoate structure of this compound is primed for conjugate addition reactions, a key step in the formation of the β-amino acid backbone. Various nucleophiles can be added to the β-position of the double bond, allowing for the introduction of a wide range of substituents. Subsequent manipulation of the amine and ester functionalities provides access to a diverse library of α-fluoro-β-amino acid derivatives.
A critical aspect of amino acid synthesis is the control of stereochemistry, as the biological activity of peptides and proteins is highly dependent on the specific arrangement of their constituent amino acids. Methodologies utilizing this compound have been developed to achieve high levels of stereocontrol. Chiral auxiliaries and catalysts can be employed to direct the facial selectivity of nucleophilic attack on the double bond, leading to the formation of enantiomerically enriched products.
For example, asymmetric Michael addition reactions, catalyzed by chiral organocatalysts, can be used to introduce a variety of side chains with high diastereoselectivity and enantioselectivity. nih.gov This approach enables the synthesis of a broad spectrum of stereochemically defined α-fluoro-β-amino acids bearing different alkyl and aryl side chains, which are crucial for exploring structure-activity relationships in medicinal chemistry.
Contribution to the Chemical Synthesis of Fluorine-Containing Peptidomimetics and Bioisosteres
The α-fluoro-β-amino acids synthesized from this compound are valuable building blocks for the creation of fluorine-containing peptidomimetics. Peptidomimetics are designed to mimic the structure of natural peptides but often possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of fluorinated amino acids can induce specific conformational constraints in the peptide backbone, which can lead to increased binding affinity and selectivity for their biological targets.
Furthermore, fluorinated amino acids can serve as bioisosteres for their non-fluorinated counterparts. mdpi.com Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.gov For instance, the trifluoromethyl group is often used as a bioisostere for the isopropyl group of leucine. researchgate.net The ability to synthesize a variety of α-fluoro-β-amino acids from this compound provides medicinal chemists with a powerful tool to fine-tune the properties of peptide-based drug candidates. mdpi.com
Intermediate in the Construction of Fluorinated Heterocyclic Compounds
The reactivity profile of this compound also lends itself to the synthesis of fluorinated heterocyclic compounds. The presence of multiple functional groups allows for intramolecular reactions to form cyclic structures. For example, the primary amine can act as a nucleophile, attacking the electrophilic double bond or the ester carbonyl, leading to the formation of various nitrogen-containing heterocycles.
These fluorinated heterocycles are of significant interest in medicinal chemistry, as they are common scaffolds in many approved drugs. The introduction of fluorine can modulate the basicity of nitrogen atoms within the ring, influence lipophilicity, and block metabolic pathways, all of which are important considerations in drug design.
Utility in the Synthesis of Complex Fluorinated Organic Molecules and Analogues of Natural Products
Beyond the synthesis of amino acids and heterocycles, this compound is a valuable intermediate in the total synthesis of more complex fluorinated organic molecules and analogues of natural products. mdpi.com Natural products often possess potent biological activities, but their therapeutic potential can be limited by factors such as poor metabolic stability or undesirable side effects. The selective introduction of fluorine atoms into the structure of a natural product can lead to analogues with improved pharmacological properties.
The versatility of this compound allows for its incorporation into multi-step synthetic sequences, where its functional groups can be sequentially modified to build up molecular complexity. This enables the synthesis of novel fluorinated compounds that are not readily accessible by other means, thereby expanding the chemical space available for drug discovery and development.
Theoretical and Spectroscopic Characterization of Alpha Fluorinated Beta Amino Enoates
Computational Chemistry Studies on Molecular Geometry and Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the molecular geometry and electronic structure of fluorinated organic compounds. mdpi.com For Tert-butyl 4-amino-2-fluorobut-2-enoate, DFT calculations can provide valuable insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. These calculations often employ basis sets like 6-31G(d,p) to achieve a balance between accuracy and computational cost. mdpi.com
The presence of the fluorine atom at the α-position is expected to have a pronounced effect on the electronic distribution within the molecule. The high electronegativity of fluorine induces a significant dipole moment and alters the electron density of the neighboring atoms. This, in turn, influences the reactivity of the double bond and the acidity of the N-H protons. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify these electronic effects by examining charge distribution and orbital interactions.
Furthermore, computational models can predict the relative stabilities of the E and Z isomers of this compound. By calculating the ground-state energies of both isomers, it is possible to determine which configuration is thermodynamically more favorable. This information is crucial for understanding the isomeric ratios observed in synthetic preparations.
Table 1: Representative Calculated Geometric Parameters for an α-Fluoro-β-amino Enoate Backbone *
| Parameter | Typical Calculated Value |
| C=C Bond Length | 1.34 - 1.36 Å |
| C-F Bond Length | 1.35 - 1.38 Å |
| C-N Bond Length | 1.38 - 1.42 Å |
| C-C=O Bond Angle | 120 - 123° |
| F-C-C Bond Angle | 110 - 113° |
*Data is illustrative and based on general values for similar structures, not specific experimental or calculated values for this compound.
Elucidation of Reaction Mechanisms and Transition States through Theoretical Modeling
For instance, in the synthesis of this compound, theoretical modeling could be employed to study the stereoselectivity of the fluorination step or the conjugate addition of the amine. By calculating the activation energies for the formation of different stereoisomers, it is possible to predict and rationalize the observed experimental outcomes.
Moreover, these computational approaches can shed light on the role of catalysts in promoting specific reaction pathways. For example, in a catalyzed reaction, theoretical modeling can be used to investigate the structure of the catalyst-substrate complex and the transition state of the catalyzed step. Such studies are invaluable for the rational design of more efficient and selective catalysts.
Table 2: Illustrative Calculated Energy Profile for a Reaction Step *
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State | +15 to +25 |
| Intermediate | +5 to -5 |
| Products | -10 to -20 |
*This table provides a general example of a reaction energy profile and does not represent a specific reaction of this compound.
Spectroscopic Techniques for Stereochemical Assignment and Purity Assessment (e.g., ¹⁹F NMR, ¹H NMR for enantiomeric excess and E/Z isomerism)
Spectroscopic techniques are indispensable for the structural characterization and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for this class of compounds.
¹⁹F NMR Spectroscopy:
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom, making it an excellent probe for stereochemical assignment. nih.gov The chemical shift of the fluorine nucleus will differ between the E and Z isomers of this compound due to the different spatial arrangement of the substituents. This allows for the determination of the isomeric ratio in a sample by integrating the signals corresponding to each isomer. Furthermore, the coupling constants between the fluorine nucleus and neighboring protons (¹H-¹⁹F coupling) can provide additional structural information. The purity of the sample can also be assessed, as impurities containing fluorine will give rise to distinct signals in the ¹⁹F NMR spectrum.
¹H NMR Spectroscopy:
Table 3: Representative NMR Data for the Determination of E/Z Isomerism in an α-Fluoro-β-amino Enoate *
| Isomer | Technique | Nucleus | Typical Chemical Shift (ppm) | Key Coupling Constant (Hz) |
| E-isomer | ¹H NMR | Vinylic-H | 5.5 - 6.0 | ³J(H,F) ≈ 15-20 |
| Z-isomer | ¹H NMR | Vinylic-H | 6.0 - 6.5 | ³J(H,F) ≈ 30-35 |
| E-isomer | ¹⁹F NMR | ¹⁹F | -110 to -130 | ³J(F,H) ≈ 15-20 |
| Z-isomer | ¹⁹F NMR | ¹⁹F | -130 to -150 | ³J(F,H) ≈ 30-35 |
*These are typical ranges and the exact values will be specific to the molecule and the experimental conditions.
Emerging Research Directions and Future Prospects for Fluorinated Alpha,beta Unsaturated Amino Esters
Development of Novel Catalytic Asymmetric Methods for Enhanced Efficiency and Selectivity
The synthesis of chiral α-monofluoroalkyl-α-amino acids is a significant challenge, and achieving high levels of stereocontrol is paramount for their application in pharmaceuticals. While many methods exist, the development of catalytic asymmetric strategies offers the most efficient and atom-economical route to enantiopure fluorinated amino esters. Current research directions are focused on refining existing catalytic systems and discovering new ones to improve yield, diastereoselectivity, and enantioselectivity.
Transition metal catalysis has been a fruitful area of investigation. For instance, chiral palladium complexes have been successfully used for the enantioselective monofluorination of α-keto-ester precursors, which can then be converted into β-fluoro-α-amino esters. mdpi.com Similarly, chiral Ni(II) complexes that utilize recyclable chiral auxiliaries have proven effective for the asymmetric alkylation of glycine (B1666218) Schiff bases, a method adaptable to the synthesis of various fluorinated amino acids. mdpi.com The versatility of this approach allows for reactions such as alkylations, aldol (B89426) and Mannich reactions, and Michael additions. mdpi.com
Organocatalysis represents another major frontier. Chiral Brønsted acids and bifunctional amine-thiourea catalysts are being explored to control the stereochemical outcome of key bond-forming steps. These catalysts can activate substrates and reagents through hydrogen bonding and other non-covalent interactions, creating a chiral environment that directs the approach of reactants. A key strategy involves the tandem conjugate addition-fluorination of α,β-unsaturated esters, where a chiral catalyst mediates the addition of an amine followed by an enantioselective fluorination step. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) are commonly employed in these transformations.
The table below summarizes emerging catalytic approaches applicable to the synthesis of chiral fluorinated amino esters.
| Catalyst Type | Reaction Type | Key Advantages | Reported Efficiency |
|---|---|---|---|
| Chiral Palladium Complexes | Electrophilic Fluorination | High enantioselectivity for fluorination of enolate intermediates. mdpi.com | High yields and enantiomeric excess (ee). |
| Chiral Nickel(II) Complexes | Asymmetric Alkylation | Use of recyclable chiral auxiliaries, suitable for large-scale synthesis. mdpi.com | Excellent diastereomeric excess (>99% de). mdpi.com |
| Chiral Copper Complexes / N,O-Ligands | 1,3-Dipolar Cycloaddition | Construction of complex pyrrolidine (B122466) rings with high stereocontrol. researchgate.net | Up to 99% yield and 99% ee. researchgate.net |
| Organocatalysts (e.g., Chiral Amines, Brønsted Acids) | Conjugate Addition / Mannich Reactions | Metal-free, mild reaction conditions, high functional group tolerance. | Good to excellent yields and stereoselectivities. |
Integration into Continuous Flow Chemistry and Sustainable Synthetic Processes
The synthesis of organofluorine compounds often involves hazardous reagents and challenging reaction conditions. Continuous flow chemistry is emerging as a powerful technology to mitigate these issues, offering significant advantages in safety, scalability, and process control over traditional batch methods. The integration of flow chemistry into the synthesis of Tert-butyl 4-amino-2-fluorobut-2-enoate and related compounds is a key area for future development.
Flow reactors, with their high surface-area-to-volume ratios, allow for superior control over reaction parameters such as temperature and mixing. This is particularly beneficial for highly exothermic fluorination reactions, minimizing the risk of thermal runaways and the formation of hazardous byproducts. Furthermore, the contained nature of flow systems enhances safety when working with toxic fluorinating agents. Unstable intermediates can be generated and consumed in situ, avoiding the need for isolation and purification.
Beyond safety, flow chemistry enables sustainable synthetic processes. Key benefits include:
Reduced Waste: Precise control over stoichiometry and residence time can lead to higher yields and selectivities, reducing the formation of side products and minimizing waste streams.
Solvent Minimization: The efficiency of flow systems often allows for the use of less solvent compared to batch reactions. There is also potential for using greener solvents, such as aqueous media, for certain reaction steps.
Automation and Scalability: Flow processes are readily automated, allowing for consistent production with minimal manual intervention. Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.
Future work will involve designing multi-step flow sequences that telescope several synthetic transformations into a single, continuous process. This could involve, for example, the initial formation of an α,β-unsaturated ester followed immediately by a catalytic asymmetric amination and fluorination step, all within an integrated flow system.
Exploration of New Reactivity Modes and Chemical Transformations
The this compound scaffold is rich in chemical functionality, making it a versatile building block for a wide range of chemical transformations. The interplay between the electron-withdrawing fluorine atom, the conjugated π-system, and the nucleophilic amino group opens up diverse avenues for reactivity that are yet to be fully explored.
The electron-deficient nature of the double bond makes the molecule an excellent Michael acceptor. It can undergo conjugate addition reactions with a variety of nucleophiles, including organometallics, enolates, and heteroatomic nucleophiles. The stereochemical outcome of these additions can be controlled by chiral catalysts, providing access to complex acyclic structures with multiple stereocenters.
Furthermore, the conjugated diene-like system (or its potential to form one) makes it a candidate for cycloaddition reactions. As a dienophile, it can participate in [4+2] Diels-Alder reactions to construct six-membered rings. It can also react with 1,3-dipoles, such as azomethine ylides or nitrones, in [3+2] cycloaddition reactions to yield five-membered, fluorine-containing heterocycles like pyrrolidines. researchgate.net These heterocyclic products are of significant interest in medicinal chemistry.
The table below outlines potential reactivity modes for this scaffold.
| Reaction Type | Reactive Site | Potential Products | Significance |
|---|---|---|---|
| Michael Addition | β-carbon of the double bond | Functionalized acyclic amino acid derivatives | Creates complex linear structures with new stereocenters. |
| [4+2] Cycloaddition (Diels-Alder) | Alkene (as dienophile) | Fluorinated six-membered carbocycles and heterocycles | Access to complex cyclic scaffolds. |
| [3+2] Cycloaddition | Alkene (as dipolarophile) | Fluorinated pyrrolidines, isoxazolidines, etc. researchgate.net | Synthesis of valuable fluorinated five-membered heterocycles. researchgate.net |
| N-Functionalization | Amino group | Amides, sulfonamides, N-alkylated derivatives | Modification of electronic and steric properties for peptidomimetics. |
| Ester Manipulation | Tert-butyl ester | Carboxylic acids, amides, other esters | Deprotection for peptide coupling or conversion to other functional groups. |
Future research will focus on systematically investigating these transformations, developing catalytic systems to control their regio- and stereoselectivity, and applying them to the synthesis of novel bioactive molecules.
Rational Design of Next-Generation Fluorinated Synthons based on the this compound Scaffold
Beyond its direct use, this compound serves as an ideal platform for the rational design of more complex, second-generation fluorinated synthons. By strategically modifying its core structure, a library of novel building blocks can be created with tailored properties for specific applications in drug discovery, peptide engineering, and materials science.
The existing functional groups provide multiple handles for diversification. For example:
Amino Group Modification: The primary amine can be protected with various groups (e.g., Boc, Cbz, Fmoc) to make it compatible with peptide synthesis. It can also be alkylated or arylated to introduce new substituents that can modulate biological activity or conformational preferences.
Alkene Functionalization: As discussed previously, cycloaddition and conjugate addition reactions transform the linear scaffold into more rigid cyclic or complex acyclic structures, which can be used as conformational constraints in peptidomimetics.
Ester and Acid Functionality: The tert-butyl ester can be selectively cleaved to reveal the carboxylic acid, which can then be coupled with other amino acids or amines to form larger molecules. Alternatively, the acid can be reduced to an alcohol, providing another point for chemical modification.
This modular approach allows for the creation of a diverse array of synthons. For instance, by performing a cycloaddition reaction and then modifying the amino and ester groups, one could synthesize highly substituted, fluorinated proline analogs. These non-natural amino acids are valuable tools for stabilizing peptide secondary structures like β-turns and α-helices. nih.gov Similarly, the scaffold can be used as a precursor for novel fluorinated β-amino acids, which are key components of β-peptides—a class of peptidomimetics with enhanced proteolytic stability.
The ultimate goal is to move from a single building block to a "platform" molecule from which a multitude of diverse, high-value fluorinated compounds can be derived. This strategy accelerates the discovery of new fluorinated molecules with desirable biological and material properties by providing chemists with a well-stocked toolbox of advanced, ready-to-use synthons.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4-amino-2-fluorobut-2-enoate, and how can reaction conditions be optimized?
The synthesis typically involves fluorination and carbamate protection steps. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or coupling reactions using tert-butyl chloroformate. Reaction optimization should consider:
- Temperature control : Fluorination reactions (e.g., using Selectfluor or DAST) require low temperatures (−20°C to 0°C) to avoid side reactions .
- Catalyst selection : Phase-transfer catalysts like tetrabutylammonium bromide (TBABr) can enhance reaction rates in biphasic systems .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization is recommended for isolating the pure compound .
Q. How can researchers characterize this compound using spectroscopic methods?
Key characterization techniques include:
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of vapors, as fluorinated compounds may release HF under decomposition .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
- DFT calculations : Analyze transition states for fluorination or aminolysis reactions to predict regioselectivity. For example, the fluorine atom’s electronegativity may direct nucleophilic attacks to the β-position .
- Solvent effects : Use COSMO-RS models to simulate polarity effects on reaction kinetics in solvents like DMF or THF .
Q. What experimental strategies resolve contradictions in reported solubility data for tert-butyl derivatives?
- Standardized protocols : Follow IUPAC guidelines for solubility measurements (e.g., shake-flask method at 25°C) .
- Cross-validation : Compare HPLC, gravimetric, and UV-Vis data to address discrepancies. For tert-butyl carbamates, solubility in dichloromethane (~50 mg/mL) and methanol (~20 mg/mL) is commonly reported .
Q. How does this compound interact with metal surfaces in heterogeneous catalysis?
Q. What advanced crystallization techniques improve the resolution of this compound’s crystal structure?
- SHELX refinement : Employ SHELXL-2018 for high-resolution data (e.g., synchrotron-generated, λ = 0.7 Å). Key parameters:
Research Design Considerations
Q. How to design a mechanistic study for this compound’s hydrolysis?
Q. What statistical methods optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between solvent polarity, temperature, and stoichiometry .
Critical Analysis of Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
